molecular formula C45H61N4O9PSi B1143011 2'-O-tert-Butyldimethylsilyl-5'-O-DMT-pseudoUridine 3'-CE phosphoramidite CAS No. 163496-23-9

2'-O-tert-Butyldimethylsilyl-5'-O-DMT-pseudoUridine 3'-CE phosphoramidite

Cat. No. B1143011
M. Wt: 861.056
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is a valuable compound primarily employed for the research and development of RNA molecules required for diagnostic purposes or therapeutic interventions . This compound plays a crucial role in the development of drugs targeting specific diseases and disorders, such as cancers or viral infections . It facilitates efficient nucleotide incorporation and ensures accurate development of RNA sequences .


Chemical Reactions Analysis

This compound is used as a building block in nucleic acid synthesis and modifications . It is particularly valuable for introducing modifications, enabling targeted investigations and drug development towards diseases like cancer and viral infections .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite include a molecular weight of 861.05 g/mol and a molecular formula of C45H61N4O9PSi . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Nucleotides and Oligonucleotides

The compound has been applied in the synthesis of trinucleotide phosphoramidites, both in solution and on a solid phase. This approach uses 5′-O-dimethoxytrityl (DMT) and 3′-O-tert-butyldimethylsilyl (TBDMS) as orthogonal protecting groups, along with 2-cyanoethyl (CE) for phosphate protection, facilitating the synthesis of fully protected trinucleotides (Suchsland, Appel, & Müller, 2018).

Development of Activators for Nucleoside Synthesis

This compound has been used in developing novel activators for diastereocontrolled synthesis of dinucleoside phosphorothioates. These activators aid in condensations of diastereopure nucleoside phosphoramidites, demonstrating the compound's utility in nucleoside chemistry (Oka, Wada, & Saigo, 2002).

Incorporation into Oligonucleotide DNA

This compound plays a role in the synthesis of modified DNA oligomers. For instance, it has been used in the synthesis of oligoribonucleotides containing photoactive sites, enabling the incorporation of photoprobes into RNA sequences during chemical syntheses (Shah, Wu, & Rana, 1994).

RNA Interference and Gene Suppression

It has been utilized in the preparation of RNA duplexes carrying modified units for RNA interference (RNAi) activities. For example, oligoribonucleotides carrying 5-ethyluridine units prepared using this compound showed comparable or slightly better RNAi activity than unmodified RNA duplexes (Terrazas & Eritja, 2011).

Biophysical and Biochemical Studies

The compound is used in the synthesis of DNA and RNA oligonucleotides for biophysical and biochemical studies. This includes investigations into the properties of oligonucleotides containing short alkylamino internucleotide bonds, which can offer insights into nucleic acid interactions and stability (Sobczak et al., 2011).

properties

IUPAC Name

3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJHNALDAAZFFN-LMNGBUJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H61N4O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-tert-Butyldimethylsilyl-5'-O-DMT-pseudoUridine 3'-CE phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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